3-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a triazolone core structure. This compound is notable for its incorporation of a tert-butyldiphenylsilyl group, which is often used as a protecting group in organic synthesis due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple stepsThis can be achieved through the reaction of a suitable triazolone precursor with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazolone core or the silyl protecting group.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like fluoride ions for deprotection of the silyl group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler triazolone derivatives .
Scientific Research Applications
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group provides stability, allowing the compound to participate in various biochemical pathways without premature degradation. The triazolone core can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar in structure but with different steric and electronic properties.
tert-Butyldiphenylsilyl ethers: Share the same protecting group but differ in the core structure
Uniqueness
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a triazolone core and a tert-butyldiphenylsilyl protecting group. This combination provides both stability and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C21H27N3O2Si |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C21H27N3O2Si/c1-5-24-19(22-23-20(24)25)16-26-27(21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,5,16H2,1-4H3,(H,23,25) |
InChI Key |
HRNHLUIYPXDQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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